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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsulfonium nonaflate (TPS-Nf) is a widely utilized photoacid generator (PAG) in the
formulation of chemically amplified photoresists (CARs).[1] Upon exposure to deep-UV (DUV)
or extreme-UV (EUV) radiation, TPS-Nf generates a strong acid, nonafluorobutanesulfonic
acid, which then catalyzes a cascade of chemical reactions within the photoresist film.[1] This
catalytic process, known as chemical amplification, is crucial for achieving high sensitivity and
resolution in advanced photolithography, enabling the fabrication of nanoscale features
essential for modern semiconductor devices and of growing interest in advanced drug delivery
systems and high-throughput screening platforms.[1][2]

These application notes provide detailed protocols for the formulation and processing of
photoresists incorporating TPS-Nf, targeting researchers and scientists in materials science,
microfabrication, and drug development.

Mechanism of Action: Photoacid Generation

Triphenylsulfonium nonaflate is an onium salt that is stable under ambient conditions but
undergoes photodecomposition upon irradiation. The process is initiated by the absorption of a
photon, leading to the generation of a strong Brgnsted acid. This photogenerated acid then
diffuses locally within the polymer matrix during a subsequent post-exposure bake (PEB) step,
catalyzing the cleavage of acid-labile protecting groups on the polymer backbone. This
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deprotection reaction alters the solubility of the polymer in a developer solution, allowing for the
creation of a positive-tone or negative-tone image.
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Experimental Protocols
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Formulation of a Model DUV Photoresist

This protocol describes the formulation of a positive-tone, chemically amplified photoresist for
248 nm (DUV) lithography.

Materials:

Polymer: Poly(4-hydroxystyrene-co-tert-butyl acrylate) (PHS-co-TBA)

Photoacid Generator (PAG): Triphenylsulfonium nonaflate (TPS-Nf)

Solvent: Propylene glycol monomethyl ether acetate (PGMEA)

Quencher (Optional): Tri-n-octylamine
Procedure:

e Polymer Solution Preparation: Dissolve the PHS-co-TBA polymer in PGMEA to achieve the
desired solids content. A typical starting point is a 10-15% (w/w) solution. Stir the mixture at
room temperature until the polymer is fully dissolved.

o PAG Addition: Add TPS-Nf to the polymer solution. The concentration of the PAG is a critical
parameter influencing the resist's sensitivity and resolution. A typical loading range is 1-5%
(w/w) relative to the polymer weight.

e Quencher Addition (Optional): To control acid diffusion and improve resolution, a base
guencher can be added. The amount of quencher is typically a fraction of the PAG
concentration (e.g., 10-20 mol% relative to the PAG).

e Mixing and Filtration: Stir the final formulation for several hours to ensure homogeneity. Filter
the solution through a 0.2 um PTFE filter to remove any particulate matter.

Processing of the Photoresist Film

The following protocol outlines the steps for coating, exposing, and developing the formulated
photoresist.

Substrate Preparation:
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e Clean a silicon wafer using a standard cleaning procedure (e.g., Piranha clean or RCA
clean).

o Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), by spin-coating or
vapor priming to enhance the adhesion of the photoresist to the substrate.

Spin Coating and Soft Bake:
o Dispense the formulated photoresist onto the center of the prepared wafer.

e Spin-coat the resist at a speed of 1500-4000 rpm for 30-60 seconds to achieve the desired
film thickness.

o Soft Bake (Post-Apply Bake - PAB): Bake the coated wafer on a hotplate to remove residual
solvent and solidify the film. A typical PAB is performed at 90-130°C for 60-90 seconds.

Exposure:

o Expose the photoresist film to 248 nm radiation through a photomask using a DUV stepper
or contact aligner. The exposure dose will depend on the specific formulation and desired
feature size. A dose-to-clear (Eo) experiment is recommended to determine the optimal
exposure energy.

Post-Exposure Bake (PEB):

o Immediately after exposure, bake the wafer on a hotplate. The PEB step is critical for the
acid-catalyzed deprotection reaction. Typical PEB conditions are 110-140°C for 60-90
seconds.[3][4] The temperature and time of the PEB significantly impact the final pattern
profile and critical dimension (CD).

Development:

o Develop the wafer in an aqueous solution of tetramethylammonium hydroxide (TMAH). A
standard developer concentration is 0.26 N (2.38%).

o Immerse the wafer in the developer for 30-60 seconds with gentle agitation.

e Rinse the wafer thoroughly with deionized water and dry with nitrogen.
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The performance of a photoresist is characterized by several key parameters, including
sensitivity, contrast, and resolution. The following tables provide a summary of typical
formulation and processing parameters for photoresists containing triphenylsulfonium
nonaflate.

Table 1: Example Formulations of Photoresists with Triphenylsulfonium Nonaflate

Formulation B (EUV

Component Formulation A (DUV)
Model)
Poly(4-hydroxystyrene-co-
Polymer Bornyl-protected polymer
tertbutylacrylate) (HS-TBA)
PAG Triphenylsulfonium nonaflate Triphenylsulfonium nonaflate
) N 4 - 15 wt% (relative to polymer)
PAG Loading Not specified[3] 5]
Solvent Not specified[3] Not specified[5]

Table 2: Processing Parameters for Photoresists with Triphenylsulfonium Nonaflate
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Formulation A

Formulation B

Parameter General Range
(DUV)[3] (EUV Model)[5]

Substrate Not specified Silicon Wafer Silicon, Glass

Spin Coating Speed Not specified Not specified 1500 - 4000 rpm

Film Thickness Not specified 50 - 125 nm 50 - 500 nm

PAB Temperature 165°C Not specified 90 - 130°C

PAB Time 5 min Not specified 60-90s

Exposure Wavelength 248 nm 13.5 nm (EUV) i4mg nm. 193 nm, 135

Exposure Dose 20 mJ/cm? Varies with application 10 - 100 mJ/cm?

PEB Temperature 140°C Not specified 110 - 140°C

PEB Time 1 min Not specified 60-90s

Developer 0.26 N TMAH Not specified 0.26 N TMAH

Development Time 30s Not specified 30-60s
Troubleshooting

e Incomplete Development: Increase exposure dose, PEB temperature/time, or development

time.

Poor Adhesion: Ensure proper substrate cleaning and use of an adhesion promoter.

» Pattern Collapse: Optimize the resist thickness and aspect ratio. The developer

concentration can also be adjusted.

e "T-topping" or Undercut Profiles: Optimize the PEB conditions to control acid diffusion. The

addition of a quencher can also mitigate these effects.

Safety Precautions
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Photoresist formulations contain organic solvents and photoactive compounds. Always work in
a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data
Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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